1-(pyridin-4-yl)-1H-pyrazol-4-amine
Overview
Description
1-(Pyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring
Mechanism of Action
Target of Action
Related compounds have been found to target proteins such as the serine/threonine-protein kinase b-raf and Plasmodium Cytoplasmic Prolyl-tRNA Synthetase . These proteins play crucial roles in cell signaling and protein synthesis, respectively.
Mode of Action
Similar compounds have been shown to inhibit their targets, thereby disrupting their normal functions . For instance, inhibition of a kinase like B-raf can disrupt cell signaling pathways, potentially leading to effects such as slowed cell growth or induced cell death.
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could affect pathways related to cell signaling and protein synthesis .
Result of Action
Based on the potential targets, it’s plausible that this compound could have effects such as inhibiting cell growth or inducing cell death .
Biochemical Analysis
Biochemical Properties
1-(Pyridin-4-yl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with serine/threonine-protein kinase B-raf, a key enzyme involved in cell signaling pathways . The interaction between this compound and serine/threonine-protein kinase B-raf is characterized by binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can modulate downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine/threonine-protein kinase B-raf by this compound can lead to alterations in the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of serine/threonine-protein kinase B-raf, leading to its inhibition . This inhibition prevents the phosphorylation of downstream targets in the MAPK pathway, thereby modulating cellular responses. Furthermore, this compound can influence gene expression by altering transcription factor activity and epigenetic modifications, resulting in changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of serine/threonine-protein kinase B-raf activity, leading to prolonged effects on cell signaling pathways and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit serine/threonine-protein kinase B-raf activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, thereby modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 4-aminopyridine with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 4-aminopyridine with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or pyrazole derivatives.
Scientific Research Applications
1-(Pyridin-4-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: Known for their medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: Used in pharmaceutical research.
Triazole derivatives: Widely studied for their antimicrobial and antiviral properties
Uniqueness: 1-(Pyridin-4-yl)-1H-pyrazol-4-amine stands out due to its unique combination of pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
1-pyridin-4-ylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNONLBGNMHGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182672 | |
Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28466-04-8 | |
Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-4-yl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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